[(4-Iodophenyl)-phenylmethyl]urea
Description
Properties
IUPAC Name |
[(4-iodophenyl)-phenylmethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13IN2O/c15-12-8-6-11(7-9-12)13(17-14(16)18)10-4-2-1-3-5-10/h1-9,13H,(H3,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLGVWPKJEMMFCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)I)NC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13IN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Iodophenyl)-phenylmethyl]urea typically involves the reaction of 4-iodoaniline with benzyl isocyanate. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the urea linkage. The reaction can be represented as follows:
4-Iodoaniline+Benzyl isocyanate→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
[(4-Iodophenyl)-phenylmethyl]urea undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the iodophenyl group can be substituted with other functional groups through reactions such as Suzuki-Miyaura coupling.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boron reagents to replace the iodine atom with other groups.
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted phenylmethylureas depending on the boron reagent employed.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Properties
Recent studies have identified [(4-Iodophenyl)-phenylmethyl]urea as a potential anticancer agent. Its structural modifications allow it to interact with specific biological targets, inhibiting cancer cell proliferation. For instance, compounds with similar urea moieties have shown efficacy against various cancer types by modulating pathways involved in cell growth and apoptosis.
Case Study:
- A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of phenylmethyl urea displayed significant cytotoxicity against breast cancer cell lines, suggesting that this compound could be optimized for similar effects .
Agricultural Applications
2.1 Controlled-Release Fertilizers
This compound can be utilized in the formulation of controlled-release fertilizers (CRFs). These fertilizers are designed to provide nutrients to plants over an extended period, improving nitrogen use efficiency (NUE) and reducing environmental impact.
Table 1: Comparison of Fertilizer Types and Their Effects on Crop Yield
| Fertilizer Type | Crop Type | Yield Increase (%) | Year |
|---|---|---|---|
| Controlled-release urea | Rice | 9.96 - 15.11 | 2021 |
| Modified urea | Wheat | 7.23 | 2020 |
| Slow-release urea | Corn | 5.3 | 2019 |
2.2 Nitrogen Loss Minimization
Research indicates that using this compound in liquid formulations can minimize nitrogen losses through volatilization and leaching. This is particularly beneficial in crop management practices where nitrogen is critical for maximizing yield.
Case Study:
- A review highlighted the effectiveness of split applications of liquid urea, which included formulations with this compound, in reducing nitrogen loss and enhancing corn yields .
Environmental Impact
The application of this compound as a component in environmentally friendly fertilizers contributes to sustainable agricultural practices. By improving nutrient availability and reducing runoff, it supports soil health and minimizes the ecological footprint of farming activities.
Mechanism of Action
The mechanism of action of [(4-Iodophenyl)-phenylmethyl]urea involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes or receptors, depending on its structural modifications. The exact pathways and targets are subject to ongoing research, but its ability to form stable complexes with proteins and other biomolecules is a key aspect of its mechanism .
Comparison with Similar Compounds
ICEU vs. This compound
- Substituent Effects : ICEU’s 2-chloroethyl group enhances alkylating activity, leading to DNA crosslinking or microtubule disruption, as evidenced by its dose-dependent G2/M arrest and apoptosis in CT-26 cells . In contrast, the phenylmethyl group in this compound may prioritize lipophilicity and membrane permeability over direct alkylation.
- Cytotoxicity : ICEU’s sub-G1 phase accumulation (apoptosis marker) is prominent at 18 hours post-treatment, suggesting rapid action . The absence of a chloroethyl group in this compound might reduce acute cytotoxicity but improve metabolic stability.
1-(4-Isopropylphenyl)urea vs. This compound
- Applications : While 1-(4-Isopropylphenyl)urea is used as an analytical standard, this compound’s iodine atom could enable radiolabeling for imaging studies.
Physicochemical and Stability Profiles
- ICEU : Soluble in dimethylsulfoxide (DMSO), with radiolabeled ([¹²⁵I]ICEU) versions used for pharmacokinetic tracking .
- This compound : The phenylmethyl group may enhance solubility in organic solvents compared to ICEU, though this requires experimental validation.
- Levocetirizine : Despite structural differences, its (4-chlorophenyl)phenylmethyl group highlights how aromatic substituents influence receptor affinity and metabolic half-life .
Q & A
Q. How can researchers align this compound studies with FAIR data principles?
- Methodological Answer :
- Metadata annotation : Include synthetic protocols, assay conditions, and raw data in repositories (e.g., PubChem, ChEMBL).
- IUPAC compliance : Adhere to nomenclature and physicochemical data reporting guidelines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
